molecular formula C26H25N3O3S B2413972 3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 866843-26-7

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline

Cat. No. B2413972
CAS RN: 866843-26-7
M. Wt: 459.56
InChI Key: LWUNZXQUEKXCIR-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a quinoline derivative that has been found to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activity. In

Scientific Research Applications

Nucleophilic Reactions and Derivative Synthesis

One study reports on the nucleophilic reactions of 3-benzenesulfonyloxyalloxazine and its analogs, indicating the formation of various derivatives through reactions with small nucleophiles, such as hydroxide ion, methanol, and methylamine, among others. These reactions yield compounds like 4-carboxy-s-triazolo[4,3-a]quinoxalin-1(2H)-ones and corresponding esters or amides, showcasing the versatility of the core structure in synthetic chemistry (Hamby & Bauer, 1987).

Pharmacokinetic and Pharmacodynamic Evaluation

Another piece of research focused on the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine for pharmacokinetic and pharmacodynamic evaluation, highlighting the pharmaceutical interest in derivatives of quinoline for their potential therapeutic applications (Wang, Fawwaz, & Heertum, 1995).

Antibacterial Activity

A study on the synthesis of novel fluoroquinolone compounds, including derivatives of 1-substituted-6-fluoro-7-piperazinyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, highlights the antibacterial activity of these compounds. This research points towards the application of such structures in developing new antibacterial agents (Li et al., 2004).

Crystal Structure and DFT Calculations

The crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives reveal insights into the reactive sites and intermolecular interactions of these compounds, which can be essential for designing drugs with optimized properties (Kumara et al., 2017).

Antitumor Agents

Research into the synthesis of benzoxazino- and naphthoxazinoquinoline derivatives as potential antitumor agents exemplifies the exploration of quinoline derivatives in cancer therapy. This study underscores the ongoing interest in leveraging the chemical diversity of quinoline structures for therapeutic purposes (Nasr, Abbasi, & Nabih, 1974).

properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-32-21-13-11-20(12-14-21)28-15-17-29(18-16-28)26-23-9-5-6-10-24(23)27-19-25(26)33(30,31)22-7-3-2-4-8-22/h2-14,19H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUNZXQUEKXCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline

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